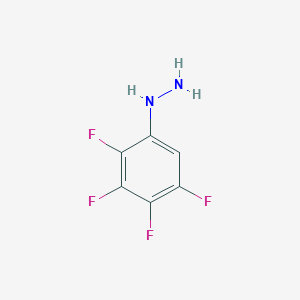
2,3,4,5-Tetrafluorophenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrafluorophenylhydrazine is an organic compound with the molecular formula C₆H₄F₄N₂. It is a derivative of phenylhydrazine where four hydrogen atoms on the benzene ring are replaced by fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrafluorophenylhydrazine typically involves the reaction of 2,3,4,5-tetrafluoronitrobenzene with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro group to the hydrazine group. The reaction can be represented as follows:
C6H2F4NO2+N2H4⋅H2O→C6H4F4N2+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrafluorophenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrafluorophenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocycles and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrafluorophenylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluorophenylhydrazine: Similar structure but different fluorine atom positions.
2,3,4,5,6-Pentafluorophenylhydrazine: Contains an additional fluorine atom.
2,4,5-Trifluorophenylhydrazine: Contains one less fluorine atom.
Uniqueness
2,3,4,5-Tetrafluorophenylhydrazine is unique due to its specific fluorine atom arrangement, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .
Propiedades
Fórmula molecular |
C6H4F4N2 |
|---|---|
Peso molecular |
180.10 g/mol |
Nombre IUPAC |
(2,3,4,5-tetrafluorophenyl)hydrazine |
InChI |
InChI=1S/C6H4F4N2/c7-2-1-3(12-11)5(9)6(10)4(2)8/h1,12H,11H2 |
Clave InChI |
AYXDCKLCDUIBGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















